molecular formula C10H8N2O3 B2750496 5-nitro-2-(1H-pyrrol-1-yl)phenol CAS No. 106981-64-0

5-nitro-2-(1H-pyrrol-1-yl)phenol

Cat. No. B2750496
M. Wt: 204.185
InChI Key: DZDJALIVRCUNIY-UHFFFAOYSA-N
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Patent
US04617316

Procedure details

In a manner similar to Example 1, Step A, the reaction of 10.0 g (0.06 mole) of 5-nitro-2-aminophenol with 9.8 g (0.07 mole) of 2,5-dimethoxytetrahydrofuran in 20 ml of glacial acetic acid produced 5.5 g of 5-nitro-2-(1H-pyrrol-1-yl)phenol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([NH2:11])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].CO[CH:14]1[CH2:18][CH2:17][CH:16](OC)O1>C(O)(=O)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([N:11]2[CH:14]=[CH:18][CH:17]=[CH:16]2)=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)N
Name
Quantity
9.8 g
Type
reactant
Smiles
COC1OC(CC1)OC
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)N1C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: CALCULATEDPERCENTYIELD 44.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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